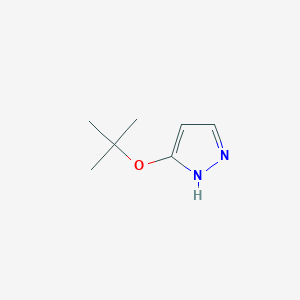

3-(tert-butoxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)10-6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREHYWJHHBYRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butoxy 1h Pyrazole and Its Precursors

Historical Context of Pyrazole (B372694) Synthesis Relevant to Alkoxy Functionalization

The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. This classical method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. Historically, the reaction of a β-ketoester, such as ethyl acetoacetate, with hydrazine was primarily utilized to produce pyrazol-3-one (which exists in tautomeric forms). This outcome results from the initial condensation of the more nucleophilic nitrogen of hydrazine with the more electrophilic ketone carbonyl, followed by intramolecular cyclization and dehydration.

While the formation of pyrazolones was the expected and dominant pathway, early reports noted the occasional formation of 3-alkoxypyrazoles as minor byproducts. This alternative reaction pathway became the subject of later investigations aimed at transforming it from a side reaction into a primary, high-yielding transformation. The development of methods to favor O-alkylation over N-alkylation or to directly construct the alkoxy-substituted ring laid the groundwork for accessing compounds like 3-(tert-butoxy)-1H-pyrazole.

Development of Novel Synthetic Routes to this compound

Modern synthetic chemistry has pursued two primary strategies for the preparation of this compound: constructing the pyrazole ring with the alkoxy group already in place (annulation) and adding the tert-butoxy (B1229062) group to a pre-formed pyrazole ring (functionalization).

Regioselective annulation strategies aim to control the cyclization of precursors to yield the desired 3-alkoxy isomer exclusively or predominantly. The key challenge in the reaction between an unsymmetrical 1,3-dicarbonyl compound and a hydrazine is controlling which nitrogen atom attacks which carbonyl group.

One effective strategy involves the use of β-alkoxy-α,β-unsaturated esters as the 1,3-dicarbonyl equivalent. For instance, the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine monohydrochloride can be directed to form ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. By analogy, a precursor like tert-butyl 2-(tert-butoxymethylene)-3-oxobutanoate could theoretically cyclize with hydrazine to yield a this compound derivative. The regioselectivity is often governed by the inherent reactivity differences between the carbonyl groups and can be influenced by reaction conditions such as pH and solvent. Lewis acid catalysts can also be employed to activate and stabilize the enol tautomer of β-ketoesters, facilitating their cyclization with intermediary hydrazones to yield the desired products.

Table 1: Examples of Annulation Reactions for Alkoxypyrazole Synthesis The following table is based on analogous reactions for similar alkoxypyrazoles, illustrating the general annulation strategy.

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Diethyl 2-(ethoxymethylene)malonate | Hydrazine monohydrochloride | Ethanol, Reflux | Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate | Moderate |

| Ethyl benzoylacetate | Hydrazine sulfate | Acidic medium | 3-Phenyl-5-ethoxypyrazole | Variable |

| 4,4-Dimethyl-3-oxopentanenitrile | tert-Butylhydrazine hydrochloride | NaOH(aq), 90 °C | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | 87% |

This approach involves the O-alkylation of the tautomeric pyrazol-3-one precursor. Pyrazolones are ambident nucleophiles, meaning they can be alkylated at either a nitrogen atom (N-alkylation) or the exocyclic oxygen atom (O-alkylation). The formation of this compound requires selective O-alkylation.

Controlling the site of alkylation is a classic synthetic challenge. Generally, O-alkylation is favored under conditions that promote reaction with the enolate form of the pyrazolone (B3327878). However, the introduction of the sterically bulky tert-butyl group presents a significant hurdle. Standard alkylating agents like tert-butyl halides are prone to elimination under basic conditions.

A plausible, though not widely documented, route for this specific transformation is the nucleophilic aromatic substitution (SNAr) of a 3-halopyrazole with a tert-butoxide source. The reaction of a 3-chloro- or 3-bromo-1H-pyrazole with a strong, non-nucleophilic base like potassium tert-butoxide could potentially yield the desired product. rsc.org The steric hindrance of potassium tert-butoxide makes it a poor nucleophile for SN2 reactions but effective for deprotonation and, in some cases, SNAr reactions. masterorganicchemistry.comsarchemlabs.comwikipedia.org Palladium- or copper-catalyzed C–O cross-coupling reactions, analogous to the Buchwald-Hartwig amination, represent another modern approach. researchgate.netwikipedia.orgorganic-synthesis.comorganic-chemistry.org These methods can couple aryl halides with alcohols, and a reaction between a 3-halopyrazole and tert-butanol (B103910) under appropriate catalytic conditions could provide a direct route to the target compound.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Key green strategies applicable to this compound synthesis include:

Aqueous Media: Performing the Knorr condensation in water instead of traditional organic solvents can significantly reduce the environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and often improves yields by providing rapid and uniform heating.

Solvent-Free Reactions: Condensation reactions can sometimes be carried out by heating a mixture of the solid reactants without any solvent, which eliminates solvent waste entirely.

Catalysis: The use of recyclable or heterogeneous catalysts, such as nano-ZnO or silica (B1680970) sulfuric acid, can simplify product purification and reduce catalyst waste. nih.gov

These methods are generally applicable to the annulation strategies for forming the pyrazole ring and offer more sustainable alternatives to classical procedures.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of pyrazole synthesis. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, and reaction temperature.

For annulation reactions, the choice of acid or base catalyst can determine the reaction pathway. In the Knorr synthesis, using hydrazine salts in acidic media has been shown to favor the formation of alkoxypyrazoles over pyrazolones in some cases. The solvent also plays a critical role; polar aprotic solvents may favor different regioisomers compared to polar protic solvents.

In functionalization approaches, such as the proposed SNAr or Buchwald-Hartwig coupling, optimization is even more critical. For a potential Buchwald-Hartwig C-O coupling, a systematic screening of palladium or copper catalysts, phosphine (B1218219) ligands, bases, and solvents would be necessary. The choice of base is particularly important; a strong, non-nucleophilic base like potassium tert-butoxide or cesium carbonate is often required to facilitate the reaction without causing unwanted side reactions.

Table 2: Factors Influencing Pyrazole Synthesis Optimization

| Parameter | Influence on Reaction | Common Variations |

|---|---|---|

| Catalyst | Affects reaction rate and can control regioselectivity. | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnO, Sc(OTf)₃), Pd/Cu catalysts. |

| Solvent | Influences solubility, reaction rate, and isomeric product ratios. | Ethanol, Acetic Acid, Toluene, DMF, Water, Solvent-free. |

| Base | Deprotonates nucleophiles; crucial for C-O/C-N coupling reactions. | KOtBu, Cs₂CO₃, K₂CO₃, NaOH. |

| Temperature | Affects reaction kinetics; higher temperatures can overcome activation barriers but may reduce selectivity. | Room temperature to reflux (~110 °C); Microwave irradiation. |

Mechanistic Studies of this compound Formation

The mechanism of pyrazole formation via the Knorr condensation is well-established. It typically begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. In the case of a β-ketoester, the more electrophilic ketone carbonyl is usually attacked first by the more nucleophilic terminal nitrogen of the hydrazine. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then attacks the remaining carbonyl group (the ester) in an intramolecular fashion. Subsequent dehydration and tautomerization lead to the final pyrazole product.

The regioselectivity of this process dictates whether a 3-alkoxy or 5-alkoxypyrazole is formed (or the corresponding pyrazolone). The outcome is determined by which hydrazine nitrogen attacks which carbonyl first, a process influenced by sterics, electronics, and reaction pH.

The mechanism of O-alkylation of a pyrazol-3-one precursor is governed by the principles of ambident nucleophilicity. The pyrazolone anion has negative charge density on both the nitrogen and oxygen atoms. The selectivity for O- vs. N-alkylation depends on several factors:

Counter-ion: A more dissociated counter-ion (e.g., K⁺ vs. Li⁺) in a polar aprotic solvent favors O-alkylation.

Alkylating Agent: Harder electrophiles tend to react at the harder oxygen atom (Hard-Soft Acid-Base theory).

Steric Hindrance: A sterically hindered electrophile, such as one that would deliver a tert-butyl group, would likely favor reaction at the less hindered atom, which is often the exocyclic oxygen.

For a proposed SNAr reaction between a 3-halopyrazole and potassium tert-butoxide, the mechanism would involve nucleophilic attack of the tert-butoxide ion on the carbon bearing the halogen, proceeding through a Meisenheimer complex, followed by elimination of the halide ion to yield the final ether product.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Tert Butoxy 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the solution-state structure of 3-(tert-butoxy)-1H-pyrazole. This would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments and their connectivities. For this compound, three main signals would be anticipated: one for the tert-butyl group, and two for the protons on the pyrazole (B372694) ring, in addition to the N-H proton.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Pyrazole H-4 | ~6.0 | Doublet | 1H |

| Pyrazole H-5 | ~7.5 | Doublet | 1H |

| N-H | Variable | Broad Singlet | 1H |

The nine protons of the tert-butyl group would appear as a sharp singlet due to their chemical equivalence. The pyrazole ring protons at positions 4 and 5 would likely appear as doublets due to coupling with each other. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Four distinct carbon signals are expected for this compound.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C(CH₃)₃ | ~28 |

| C(CH₃)₃ | ~80 |

| Pyrazole C-3 | ~160 |

| Pyrazole C-4 | ~100 |

| Pyrazole C-5 | ~130 |

The tert-butyl group would show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The pyrazole ring would exhibit three signals corresponding to C-3, C-4, and C-5.

Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the H-4 and H-5 protons of the pyrazole ring, confirming their scalar coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would link the proton signals of the tert-butyl methyls and the pyrazole H-4 and H-5 to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The tert-butyl protons to the quaternary carbon of the tert-butyl group and to the C-3 carbon of the pyrazole ring.

The H-4 proton to the C-3 and C-5 carbons.

The H-5 proton to the C-3 and C-4 carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy would provide information about the functional groups present in this compound.

Expected IR and Raman Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch (pyrazole ring) | 1550-1650 |

| C-O stretch | 1000-1300 |

The IR spectrum would be expected to show a characteristic broad absorption for the N-H stretching vibration. The C-H stretching of the tert-butyl group would appear in the aliphatic region. The pyrazole ring would exhibit characteristic C=N and C=C stretching vibrations. A strong band corresponding to the C-O stretching of the tert-butoxy (B1229062) group would also be present. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to determine the exact mass of the molecule and thus confirm its elemental composition. For a molecular formula of C₇H₁₂N₂O, the expected exact mass would be calculated and compared to the experimental value.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 141.1028 |

| [M+Na]⁺ | 163.0847 |

Observation of an ion with a mass-to-charge ratio corresponding to one of these calculated values, with high mass accuracy, would provide strong evidence for the molecular formula of this compound.

X-ray Crystallography for Solid-State Structure (if applicable)

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group. This would also confirm the tautomeric form present in the solid state. However, no published crystal structure for this specific compound is currently available.

Computational Chemistry and Theoretical Studies of 3 Tert Butoxy 1h Pyrazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure of molecules. eurasianjournals.com DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for studying pyrazole (B372694) derivatives. nih.govnih.gov These calculations form the basis for understanding the molecule's geometry, orbital energies, and charge distribution.

The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. The pyrazole ring is an aromatic, five-membered heterocycle and is expected to be largely planar. purkh.com The introduction of a tert-butoxy (B1229062) group (-O-C(CH₃)₃) at the C3 position introduces conformational flexibility due to rotation around the C3-O and O-C bonds.

Conformational analysis is required to identify the most stable rotamer(s). The bulky tert-butyl group can exert significant steric influence on the neighboring atoms, potentially causing slight deviations from planarity in the pyrazole ring to minimize steric hindrance. upenn.eduupenn.edu Theoretical calculations can map the potential energy surface associated with the rotation of the tert-butoxy group to identify the global energy minimum conformation, which is essential for accurate predictions of other molecular properties. While specific data for 3-(tert-butoxy)-1H-pyrazole is not available, studies on similar sterically hindered systems show that such calculations can precisely determine rotational barriers and stable conformers. researchgate.netresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyrazole Ring Note: This table presents typical bond lengths and angles for a pyrazole ring optimized using DFT methods, as specific experimental or calculated data for this compound is not publicly available. Values are illustrative.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.37 Å | |

| C5-N1 | ~1.34 Å | |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| C4-C5-N1 | ~106° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to electrophilic attack, whereas the LUMO's energy relates to the electron affinity and susceptibility to nucleophilic attack. nih.gov

For pyrazole derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, distributed across the aromatic ring. nih.gov The tert-butoxy group, being an oxygen-containing substituent, is expected to act as an electron-donating group through resonance, where the oxygen lone pairs delocalize into the pyrazole π-system. This donation of electron density would be expected to raise the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted pyrazole. The energy gap between the HOMO and LUMO (ELUMO-EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov

Table 2: Illustrative Frontier Orbital Energies for Pyrazole Derivatives Note: The following data are representative values for substituted pyrazoles calculated by DFT methods to illustrate the expected range. Specific values for this compound are not available.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Pyrazole Derivative 1 | B3LYP/6-311G(d,p) | -6.150 | -1.032 | 5.118 |

| Pyrazole Derivative 2 | B3LYP/6-311G(d,p) | -6.102 | -0.937 | 5.166 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of pyrazole, the most negative electrostatic potential is concentrated around the sp²-hybridized (pyridine-like) nitrogen atom (N2), making it the primary site for protonation and electrophilic interaction. researchgate.netmdpi.com The hydrogen atom attached to the N1 nitrogen is the most positive region. The electron-donating tert-butoxy group at the C3 position would increase the electron density of the pyrazole ring, likely enhancing the negative potential around the N2 atom and influencing the potential of the adjacent carbon atoms.

Tautomeric Equilibria and Stability of this compound Isomers

N-unsubstituted pyrazoles with a substituent at the C3 or C5 position can exist as a mixture of two tautomers due to the migration of the proton between the two nitrogen atoms. For the title compound, this equilibrium involves this compound and 5-(tert-butoxy)-1H-pyrazole.

Figure 1: Annular tautomeric equilibrium of 3(5)-(tert-butoxy)-1H-pyrazole.

Figure 1: Annular tautomeric equilibrium of 3(5)-(tert-butoxy)-1H-pyrazole.

The relative stability of these tautomers, and thus the position of the equilibrium, is influenced by the electronic nature of the substituent. nih.gov Computational studies on various pyrazole derivatives have shown that electron-donating groups generally favor the tautomer where the substituent is located at the C3 position. nih.gov Given that the tert-butoxy group is an electron-donating substituent, it is predicted that the this compound tautomer would be the more stable and therefore the predominant form at equilibrium.

Quantum chemical calculations can quantify the energy difference (ΔE) and relative Gibbs free energy (ΔG) between the tautomers. These calculations can be performed for the isolated molecule (gas phase) and in various solvents using continuum solvation models (like the Polarizable Continuum Model, PCM) to account for environmental effects on the tautomeric equilibrium. nih.gov

Table 3: Hypothetical Calculated Relative Energies for Tautomers of 3(5)-(tert-butoxy)-1H-pyrazole Note: This table illustrates the type of data generated from DFT calculations to predict tautomeric stability. The values are hypothetical.

| Tautomer | Gas Phase ΔE (kcal/mol) | Aqueous Phase ΔG (kcal/mol) | Predicted Population (Aqueous) |

| This compound | 0.00 (Reference) | 0.00 (Reference) | >95% |

| 5-(tert-butoxy)-1H-pyrazole | +2.5 | +2.2 | <5% |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of molecular flexibility, conformational changes, and intermolecular interactions. nih.gov

For this compound, an MD simulation could be used to explore several aspects of its dynamic behavior. These include:

Conformational Dynamics: Simulating the rotation of the tert-butoxy group to understand its flexibility and the timescale of transitions between different rotamers.

Solvent Interactions: Placing the molecule in a simulation box with explicit solvent molecules (e.g., water) to study the formation and dynamics of hydrogen bonds between the pyrazole's N-H and N2 sites and the solvent.

Structural Stability: Assessing the fluctuations of the pyrazole ring to confirm its structural integrity and planarity in a condensed phase environment.

Although no specific MD studies on this compound have been reported, this computational technique remains a valuable, albeit more computationally intensive, approach for understanding its behavior in a realistic chemical environment. researchgate.net

Prediction of Reactivity and Selectivity via Computational Models

Computational models provide a framework for predicting the chemical reactivity and selectivity of molecules. This is achieved by analyzing parameters derived from the electronic structure calculations discussed previously.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to charge transfer. Harder molecules have a larger energy gap and are less reactive. nih.gov

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This relates to the molecule's tendency to escape from the system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the molecule's ability to accept electrons.

Local Reactivity and Selectivity: The selectivity of a reaction (i.e., which site on the molecule reacts) can be predicted by examining local reactivity indicators.

MEP Surface: As mentioned in section 4.1.3, the MEP map directly highlights the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this compound, the N2 atom is the predicted site for electrophilic attack (e.g., protonation, alkylation). mdpi.comwuxiapptec.com

Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, identifying the sites most susceptible to nucleophilic and electrophilic attack, respectively. For electrophilic substitution on the pyrazole ring, the C4 position is generally the most activated, and this would be further enhanced by the electron-donating tert-butoxy group at C3. mdpi.com

By combining these computational tools, a comprehensive theoretical model of the reactivity of this compound can be constructed, guiding experimental efforts in synthesis and functionalization. eurasianjournals.com

Chemical Reactivity and Derivatization of 3 Tert Butoxy 1h Pyrazole

Electrophilic Aromatic Substitution Reactions

The pyrazole (B372694) ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. For 3-(tert-butoxy)-1H-pyrazole, the tert-butoxy (B1229062) group at the C3 position and the nitrogen atom at the N1 position (if unsubstituted) influence the regioselectivity of incoming electrophiles. Generally, electrophilic substitution on pyrazoles occurs preferentially at the C4 position, as the C3 and C5 positions are adjacent to the ring nitrogen atoms.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from studies on similar pyrazole derivatives. For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) proceeds readily at the C4 position. beilstein-archives.orgbeilstein-archives.org This suggests that this compound would likely undergo halogenation, nitration, sulfonation, and Friedel-Crafts reactions at the C4 position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound This table is based on the general reactivity of pyrazole derivatives, as direct experimental data for this compound is limited.

| Reaction | Reagent | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3-(tert-butoxy)-1H-pyrazole |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-3-(tert-butoxy)-1H-pyrazole |

| Iodination | N-Iodosuccinimide (NIS) | 4-Iodo-3-(tert-butoxy)-1H-pyrazole |

| Nitration | HNO₃/H₂SO₄ | 3-(tert-butoxy)-4-nitro-1H-pyrazole |

| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrazole ring of this compound are less common, as the ring is electron-rich. Such reactions typically require the presence of a good leaving group, such as a halogen, and often proceed under forcing conditions. For these reactions to occur, the pyrazole would first need to be functionalized with a suitable leaving group, for example, through electrophilic halogenation at the C4 or C5 position.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) at Pyrazole Ring

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the derivatization of halogenated this compound. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant.

The Suzuki-Miyaura coupling involves the reaction of a halo-pyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govnih.gov For this compound, this would typically involve the coupling of a 4-halo or 5-halo derivative with an aryl or vinyl boronic acid.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. drpress.org A halogenated this compound could be coupled with various alkynes to introduce an alkynyl moiety onto the pyrazole ring.

Table 2: Representative Metal-Catalyzed Coupling Reactions for Derivatization of Halogenated this compound This table presents plausible reactions based on established methods for other pyrazole systems.

| Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 4-Bromo-3-(tert-butoxy)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(tert-butoxy)-4-phenyl-1H-pyrazole |

| Sonogashira | 4-Iodo-3-(tert-butoxy)-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(tert-butoxy)-4-(phenylethynyl)-1H-pyrazole |

Functional Group Transformations of the tert-butoxy Moiety or other positions

The tert-butoxy group of this compound can undergo specific transformations, most notably cleavage of the ether bond. This reaction is typically acid-catalyzed and results in the formation of 3-hydroxy-1H-pyrazole (a pyrazolone) and tert-butyl cation, which is usually trapped by a nucleophile or eliminated as isobutylene. wikipedia.orglibretexts.org Strong acids such as trifluoroacetic acid (TFA), hydrobromic acid (HBr), or hydroiodic acid (HI) are commonly employed for this purpose. orgsyn.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.com The relative ease of deprotection of tert-butyl groups on pyrazole systems has been noted. orgsyn.org

This deprotection is a crucial step in synthetic routes where the tert-butoxy group is used as a protecting group for the hydroxyl functionality. Once deprotected, the resulting pyrazolone (B3327878) can undergo further reactions, such as O-alkylation or O-acylation.

Table 3: Acid-Catalyzed Deprotection of this compound

| Reagent | Conditions | Product | Byproduct |

| Trifluoroacetic acid (TFA) | Room temperature or gentle heating | 3-Hydroxy-1H-pyrazole | Isobutylene |

| Hydrobromic acid (HBr) | Heating | 3-Hydroxy-1H-pyrazole | tert-Butyl bromide |

| Hydroiodic acid (HI) | Heating | 3-Hydroxy-1H-pyrazole | tert-Butyl iodide |

Synthesis of N-Substituted and C-Substituted Derivatives of this compound

N-Substituted Derivatives:

The unsubstituted N1 position of this compound is nucleophilic and can be readily derivatized through alkylation, acylation, and sulfonylation reactions. nih.gov

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) will yield N-alkylated pyrazoles. The alkylation of asymmetrically substituted pyrazoles can lead to a mixture of regioisomers (N1 and N2 substitution), although often one isomer is favored depending on the steric bulk of the substituents and the reaction conditions. mdpi.com

N-Acylation: Acyl chlorides or anhydrides react with this compound, typically in the presence of a base like triethylamine (B128534) or pyridine, to afford N-acyl derivatives. mdpi.comresearchgate.net

N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields N-sulfonylated pyrazoles. mdpi.com

Table 4: Synthesis of N-Substituted Derivatives of this compound

| Reaction | Reagent | Base | Product |

| N-Methylation | Methyl iodide | K₂CO₃ | 3-(tert-butoxy)-1-methyl-1H-pyrazole |

| N-Acetylation | Acetic anhydride | Pyridine | 1-Acetyl-3-(tert-butoxy)-1H-pyrazole |

| N-Tosylation | p-Toluenesulfonyl chloride | Triethylamine | 3-(tert-butoxy)-1-tosyl-1H-pyrazole |

C-Substituted Derivatives:

The synthesis of C-substituted derivatives of this compound primarily involves initial functionalization of the pyrazole ring, followed by further transformations. As discussed, electrophilic halogenation at the C4 position provides a versatile handle for introducing a variety of substituents via metal-catalyzed cross-coupling reactions (Section 5.3).

Another approach to C-substitution is through lithiation. Deprotonation of the pyrazole ring with a strong base like n-butyllithium can generate a nucleophilic pyrazolyl anion, which can then react with various electrophiles. For 1H-pyrazoles, the N1 proton is the most acidic. However, with an N-substituted this compound, direct lithiation at a carbon position might be possible, followed by reaction with an electrophile to introduce a new substituent.

Exploration of Applications in Chemical Research

Role as Ligands in Coordination Chemistry

Pyrazole (B372694) and its derivatives are well-established as effective ligands in coordination chemistry, capable of coordinating to a wide array of metal ions to form stable complexes. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring can act as donors, allowing for various coordination modes. While specific studies on 3-(tert-butoxy)-1H-pyrazole as a ligand are not extensively documented, the behavior of related pyrazole-based ligands provides significant insights into its potential.

For instance, tert-butyl-tris(3-hydrocarbylpyrazol-1-yl)borate ligands, which feature tert-butyl groups, have been synthesized and their coordination chemistry with lithium, thallium, and iron has been explored. nih.gov These ligands form stable complexes where the metal ion is coordinated to the nitrogen atoms of the pyrazole rings. nih.gov Another example is the synthesis of cobalt, copper, and manganese complexes with 3-tert-butyl-4-cyanopyrazole, demonstrating the ability of tert-butyl substituted pyrazoles to form octahedral complexes. researchgate.net

The presence of the tert-butoxy (B1229062) group in this compound introduces an additional potential coordination site through the oxygen atom, although this is less likely to participate in coordination than the ring nitrogens. The steric bulk of the tert-butoxy group would also be expected to influence the geometry and stability of the resulting metal complexes, a factor that is often intentionally modulated in the design of catalysts and functional materials. The coordination of a cadmium(II) complex with a pyrazole co-ligand and tri-tert-butoxysilanethiolate has been reported, showcasing the compatibility of tert-butoxy groups within coordination spheres, although in this case, the tert-butoxy group was not directly attached to the pyrazole ring.

Table 1: Examples of Metal Complexes with Substituted Pyrazole Ligands

| Ligand | Metal Ion | Resulting Complex Type |

| tert-butyl-tris(3-hydrocarbylpyrazol-1-yl)borate | Fe(III) | Homoleptic, paramagnetic low-spin complex nih.gov |

| 3-tert-butyl-4-cyanopyrazole | Co(II) | Octahedral complex with four coordinated pyrazoles researchgate.net |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole | Ni(II), Co(II), Cd(II), Cu(II) | Mononuclear complexes with bidentate coordination mdpi.com |

This table is generated based on data from related substituted pyrazole compounds.

Potential in Catalysis and Organocatalysis

The utility of pyrazole derivatives extends to the field of catalysis, where they can function as ligands that modify the activity and selectivity of metal catalysts. While direct catalytic applications of this compound are not prominent in the literature, the broader class of pyrazole-containing compounds has been investigated in various catalytic transformations.

For example, aluminum anilido-pyrazolate complexes have been synthesized and evaluated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. This highlights the potential of pyrazole-based ligands in polymerization catalysis. The electronic and steric properties of substituents on the pyrazole ring can significantly impact the catalytic performance of the metal center.

In the realm of organocatalysis, the pyrazole scaffold itself can be incorporated into larger molecules designed to catalyze organic reactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, which can be a key interaction in activating substrates. The tert-butoxy group, being a bulky and electron-donating substituent, would likely influence the catalytic properties of any such organocatalyst derived from this compound.

Advanced Materials Science Applications (e.g., polymer precursors, optoelectronic materials)

Pyrazole derivatives are recognized for their applications in materials science, including their use as building blocks for polymers and functional materials. mdpi.com The pyrazole ring's aromaticity and thermal stability make it a suitable component for robust materials.

Polymer Precursors: Pyrazole-containing monomers can be polymerized to create novel polymers with potentially interesting properties. For instance, pyrazole-based reversible addition-fragmentation chain transfer (RAFT) agents have been developed for controlled radical polymerization, enabling the synthesis of well-defined polymers. mdpi.com The structural features of the pyrazole, including substituents like the tert-butoxy group, can influence the polymerization kinetics and the properties of the resulting polymer. mdpi.com While not specifically demonstrated for this compound, its structure suggests it could be functionalized to act as a monomer.

Optoelectronic Materials: The conjugated π-system of the pyrazole ring makes it a candidate for incorporation into organic electronic materials. Theoretical studies on compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggest potential for optoelectronic applications due to their electronic and absorption properties. These studies indicate that the pyrazole core can be part of a larger conjugated system with desirable optical and electronic characteristics. Research on thiophene-based small molecules incorporating different acceptor units, including pyrazine, for optoelectronic applications further underscores the potential of nitrogen-containing heterocycles in this field. researchgate.net The electronic nature of the tert-butoxy group would be expected to modulate the optoelectronic properties of any material derived from this compound.

Design and Synthesis of Derivatives for Agrochemical Research (e.g., as scaffolds for novel pesticides/herbicides)

The pyrazole scaffold is a well-established and highly significant component in the agrochemical industry. clockss.org Numerous commercial pesticides, including herbicides, fungicides, and insecticides, contain a pyrazole moiety. This is due to the scaffold's ability to interact with a variety of biological targets in pests and weeds.

The synthesis of novel pyrazole derivatives for agrochemical applications is an active area of research. For example, a range of phenylpyridine moiety-containing pyrazole derivatives have been designed and synthesized to discover new compounds with herbicidal activity. nih.gov Similarly, pyrazole carboxamide derivatives have been investigated as fungicides. The tert-butyl group is a common substituent in agrochemical research, often used to enhance the lipophilicity and metabolic stability of a molecule. For instance, the synthesis of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold and a tert-butyl group has been reported, with some compounds showing insecticidal activity.

While specific examples of agrochemicals derived directly from this compound are not readily found, its structural motifs—the pyrazole ring and the tert-butyl group—are present in many active compounds. The tert-butoxy group, in particular, could be explored as a bioisostere for other functionalities in the design of new agrochemicals.

Table 2: Examples of Agrochemicals and a Key Intermediate Containing a Pyrazole Scaffold

| Compound Name | Type of Agrochemical | Key Structural Feature |

| Pyraflufen-ethyl | Herbicide | 3-Phenylpyrazole derivative clockss.org |

| Penthiopyrad | Fungicide | 1-Methyl-1H-pyrazole-4-carboxamide clockss.org |

| Tebufenpyrad | Acaricide/Insecticide | N-(4-tert-butylbenzyl)pyrazolecarboxamide |

| 3-bromo-N′-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide | Insecticide Intermediate | Pyrazole with tert-butyl group |

This table is generated based on data from known agrochemicals and synthetic intermediates containing the pyrazole scaffold.

Precursors in Medicinal Chemistry (e.g., scaffold for de novo drug discovery, excluding direct biological/clinical data)

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. frontiersin.org Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a versatile building block for designing molecules that can interact with biological targets.

The this compound structure can serve as a starting point for the synthesis of more complex molecules in drug discovery programs. The pyrazole core provides a rigid framework that can be functionalized at multiple positions, allowing for the systematic exploration of chemical space. The tert-butoxy group can influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. The pyrazole scaffold is frequently used in such studies. For instance, SAR studies on pyrazole-based inhibitors of meprin α and β involved the synthesis and evaluation of numerous derivatives with different substituents on the pyrazole ring and its appended groups. nih.gov

In the context of this compound, SAR studies could involve:

Modification of the tert-butoxy group: Replacing the tert-butyl moiety with other alkyl or aryl groups to probe the steric and electronic requirements of a target binding site.

Functionalization of the pyrazole ring: Introducing substituents at other positions of the pyrazole ring to explore additional interaction points with a biological target.

Alkylation or arylation of the pyrazole nitrogen: Adding substituents to the N-1 position of the pyrazole to modulate the molecule's properties and explore new binding vectors.

An example of SAR studies on pyrazole derivatives can be found in the development of kinase inhibitors, where different substituents on the pyrazole ring were shown to have significant effects on the selectivity and potency of the compounds. nih.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyrazole scaffold can be a key component of a pharmacophore model. The nitrogen atoms can act as hydrogen bond acceptors or donors, and the aromatic ring can participate in hydrophobic or π-stacking interactions.

In the design of new therapeutic agents, a pharmacophore model can be developed based on a set of known active compounds. The this compound scaffold could be used to design a library of compounds that fit a particular pharmacophore model. For example, in a 3D-QSAR study of diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors, a pharmacophore model was developed to guide the design of new inhibitors. nih.gov

The tert-butoxy group in this compound would likely be represented as a hydrophobic feature in a pharmacophore model. Its size and shape would be critical for fitting into a specific hydrophobic pocket of a target protein. The pyrazole ring itself would contribute with features for hydrogen bonding and aromatic interactions.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Challenges

A comprehensive review of the scientific literature reveals a significant lack of dedicated studies on 3-(tert-butoxy)-1H-pyrazole . The majority of research focuses on pyrazoles with alkyl or aryl substitutions directly on the ring, such as 3-tert-butyl-1H-pyrazole. This presents a primary research gap and a challenge for any investigation into this compound. The steric hindrance posed by the tert-butoxy (B1229062) group at the 3-position may present unique synthetic challenges and result in distinct physicochemical and biological properties that are yet to be explored.

Key challenges include:

Lack of Established Synthetic Protocols: There are no optimized, high-yield synthetic routes reported specifically for This compound .

Limited Spectroscopic and Physicochemical Data: Comprehensive characterization data, including detailed NMR, IR, and mass spectrometry, as well as fundamental properties like pKa, solubility, and crystal structure, are not readily available.

Unknown Biological Activity Profile: The potential therapeutic applications of This compound are entirely unexplored. Its efficacy against various biological targets remains a significant unknown.

Scarcity of Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, no SAR studies have been conducted to understand how the tert-butoxy group influences its interactions with biological targets compared to other substituted pyrazoles.

| Research Area | Identified Gaps and Challenges |

| Synthesis | Absence of specific and optimized synthetic methods. Potential for steric hindrance from the tert-butoxy group affecting reaction yields and regioselectivity. |

| Characterization | Lack of a complete and publicly available dataset of spectroscopic and physicochemical properties. |

| Biological Evaluation | No reported studies on its pharmacological or biological activities. |

| Structure-Activity Relationship (SAR) | No existing data to build SAR models for this specific substitution pattern. |

Prospective Avenues for Synthetic Innovation

The synthesis of This compound presents an opportunity for methodological development. Established methods for the synthesis of alkoxy-pyrazoles could be adapted and optimized for this specific target.

Potential synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): Reaction of a 3-halopyrazole with sodium tert-butoxide. This approach would require the synthesis of a suitable 3-halopyrazole precursor and optimization of reaction conditions to overcome potential steric hindrance.

From Pyrazolinones: Treatment of a 3-pyrazolinone with a tert-butylating agent. This is a common route for O-alkylation of pyrazole (B372694) systems.

Cyclocondensation Reactions: While more complex, a multi-step synthesis starting from a β-ketoester bearing a tert-butoxy group could be envisioned. For instance, the reaction of a tert-butoxy-substituted 1,3-dicarbonyl compound with hydrazine (B178648) is a classical approach to pyrazole synthesis nih.gov.

Innovations in synthetic methodologies, such as microwave-assisted synthesis or the use of novel catalytic systems, could significantly improve the efficiency and yield of these potential routes researchgate.net. The development of a regioselective synthesis would be a key achievement, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to isomeric products nih.gov.

| Synthetic Approach | Potential Starting Materials | Key Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | 3-Iodo-1H-pyrazole, 3-Bromo-1H-pyrazole, Sodium tert-butoxide | Optimization of reaction temperature, solvent, and catalyst to manage steric hindrance. |

| O-Alkylation of Pyrazolinone | 1H-Pyrazol-3(2H)-one, tert-Butyl bromide | Selection of appropriate base and solvent to favor O-alkylation over N-alkylation. |

| Cyclocondensation | tert-Butyl acetoacetate, Hydrazine hydrate | Control of regioselectivity to obtain the desired 3-substituted isomer. |

Emerging Theoretical and Computational Studies

In the absence of experimental data, theoretical and computational studies can provide valuable initial insights into the properties and potential of This compound .

Future computational research could focus on:

Quantum Chemical Calculations: Calculating properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and dipole moments to predict its reactivity and potential for intermolecular interactions globalresearchonline.net.

Docking Studies: Virtually screening This compound against a panel of known biological targets for which other pyrazole derivatives have shown activity. This could help prioritize future experimental screening efforts. For example, pyrazole derivatives are known to act as kinase inhibitors, and docking studies could predict the binding affinity of this compound to various kinase active sites nih.gov.

Tautomerism Prediction: While the N-unsubstituted pyrazole exists in a tautomeric equilibrium, computational studies can predict the relative stability of the possible tautomers of This compound in different environments mdpi.com.

| Computational Method | Predicted Property / Application |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic structure, and reactivity descriptors. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets such as kinases, enzymes, and receptors. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of the compound in different solvent environments or when bound to a target. |

Potential for Broader Application Development and Exploration

Given the wide range of applications for pyrazole derivatives, This compound holds potential in several areas, warranting future exploration. The presence of the bulky, lipophilic tert-butoxy group could modulate the pharmacokinetic and pharmacodynamic properties compared to smaller alkoxy or alkyl substituents.

Potential areas for application include:

Medicinal Chemistry: The pyrazole core is present in numerous approved drugs with activities including anti-inflammatory, anticancer, and antiviral effects nih.govfrontiersin.org. The unique steric and electronic properties of the tert-butoxy group could lead to novel inhibitors of enzymes or receptor antagonists. The lipophilicity imparted by the tert-butyl group might enhance membrane permeability, a desirable property for certain drug candidates.

Agrochemicals: Pyrazole derivatives are utilized as herbicides, fungicides, and insecticides. The specific substitution pattern of This compound could result in novel agrochemical agents with improved efficacy or selectivity.

Materials Science: Pyrazole-based compounds have been investigated for applications as ligands in coordination chemistry, as well as in the development of dyes and fluorescent materials nih.gov. The tert-butoxy group could influence the photophysical properties or the coordination geometry of metal complexes.

The exploration of these potential applications is contingent on the successful development of a reliable synthetic route and thorough characterization of the compound's fundamental properties.

| Potential Application Area | Rationale based on Pyrazole Chemistry | Influence of the tert-Butoxy Group |

| Medicinal Chemistry | The pyrazole scaffold is a "privileged structure" found in many bioactive molecules. mdpi.com | The bulky and lipophilic nature may influence binding affinity, selectivity, and pharmacokinetic properties. |

| Agrochemicals | Many commercial pesticides and herbicides contain a pyrazole core. | Could lead to new compounds with altered target specificity or environmental persistence. |

| Materials Science | Pyrazoles are used as ligands for metal complexes and in the design of functional organic materials. nih.gov | The steric bulk can be used to control the coordination environment around a metal center or influence solid-state packing. |

Q & A

How does the tautomeric behavior of 3-(tert-butoxy)-1H-pyrazole influence its reactivity and characterization in crystallographic studies?

Tautomerism in pyrazole derivatives can lead to coexistence of multiple structural forms within the same crystal lattice, complicating characterization. For example, demonstrates that 3- and 5-(4-fluorophenyl)-1H-pyrazole tautomers crystallize together, necessitating advanced techniques like X-ray diffraction and ORTEP-3 for visualization . The tert-butoxy group may stabilize specific tautomers via steric or electronic effects, altering reactivity in nucleophilic or electrophilic reactions. Researchers should employ variable-temperature crystallography and DFT calculations to map tautomeric equilibria and assign resonance structures accurately .

What synthetic strategies are effective for introducing the tert-butoxy group into the pyrazole ring, and how can reaction conditions be optimized?

The tert-butoxy group is typically introduced via nucleophilic substitution or condensation. describes a multi-step synthesis involving hydrazine derivatives and tert-butoxy-containing ketones under reflux conditions (e.g., ethanol, 12–24 hrs). Optimization includes:

- Reagent choice : Use tert-butyl halides or tert-butanol with acid catalysts for direct O-alkylation.

- Purification : Column chromatography with hexane/ethyl acetate gradients removes unreacted intermediates .

- Monitoring : TLC and LC-MS track reaction progress, while IR spectroscopy confirms tert-butoxy C-O stretching (~1100 cm⁻¹) .

How does the tert-butoxy substituent affect the electronic structure and steric environment of 1H-pyrazole derivatives?

The tert-butoxy group exerts both steric and electronic effects:

- Steric hindrance : The bulky tert-butyl group restricts rotation around the C-O bond, influencing molecular packing (e.g., triclinic vs. monoclinic crystal systems) .

- Electronic effects : The electron-donating tert-butoxy group increases electron density at the pyrazole N-1 position, enhancing stability toward electrophilic attacks. This is confirmed via NMR (upfield shifts in adjacent protons) and cyclic voltammetry .

- Computational analysis : DFT studies (e.g., B3LYP/6-31G*) reveal reduced HOMO-LUMO gaps compared to unsubstituted pyrazoles, impacting redox behavior .

What methodological approaches are recommended for analyzing the biological activity of this compound derivatives?

Advanced pharmacological studies require:

- Tubulin polymerization assays : Evaluate antiproliferative activity by monitoring microtubule dynamics (e.g., used CA-4 analogues with IC₅₀ values <1 µM) .

- Cell cycle analysis : Flow cytometry (propidium iodide staining) identifies G2/M arrest, a hallmark of tubulin-targeting agents.

- In vivo models : Orthotopic tumor models (e.g., murine mammary tumors) assess efficacy at low doses (5 mg/kg vs. 30 mg/kg for CA-4P) .

- SAR development : Introduce electron-withdrawing (CF₃) or donating (OCH₃) groups on adjacent aryl rings to modulate potency .

What challenges arise in crystallographic analysis of this compound derivatives, and how can they be mitigated?

Key challenges include:

- Disorder in crystal lattices : The tert-butyl group’s flexibility causes positional disorder. Use low-temperature data collection (100 K) and restraints in refinement software (SHELXL) .

- Tautomer assignment : Dual occupancy may require PART instructions in crystallographic files to model coexisting tautomers .

- Software tools : ORTEP-3 with GUI facilitates thermal ellipsoid visualization to distinguish static vs. dynamic disorder .

How can regioselectivity be controlled during functionalization of this compound?

Regioselectivity depends on:

- Directing groups : Electrophilic substitution favors the C-5 position due to the tert-butoxy group’s meta-directing nature.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) target C-4 selectively under Pd(OAc)₂ catalysis .

- Protection strategies : Use Boc or SEM groups to block N-1 during C-H activation .

What spectroscopic techniques are critical for characterizing this compound derivatives?

- ¹H/¹³C NMR : Identify tert-butoxy protons as a singlet at ~1.3 ppm (9H) and the pyrazole C-3 carbon at ~150 ppm .

- HRMS : Confirm molecular ions (e.g., [M+H]⁺ for C₁₃H₁₆FN₃: m/z 233.28) .

- XPS : Detect oxygen electron environments (O 1s binding energy ~532 eV for ether linkages) .

How does the tert-butoxy group influence solubility and formulation in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.